{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene is an organic compound characterized by the presence of a cyclohexene ring, an ethenyl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene typically involves the reaction of cyclohexene oxide with vinylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions include epoxides, ketones, ethyl derivatives, and substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: Shares the cyclohexene ring structure but lacks the ethenyl and benzene groups.
Vinylbenzene: Contains the ethenyl and benzene groups but lacks the cyclohexene ring.
Uniqueness
{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene is unique due to its combination of structural features, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications that require specific interactions and functionalities.
Eigenschaften
CAS-Nummer |
827615-91-8 |
---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yloxy)ethenylbenzene |
InChI |
InChI=1S/C14H16O/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-10H,1,3,6-7,11H2 |
InChI-Schlüssel |
PYPMQGMZLZJCDP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)OC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.